{[3-(3,4-dimethoxyphenyl)-4-oxo-4H-1-benzopyran-7-yl]oxy}acetic acid
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Overview
Description
{[3-(3,4-dimethoxyphenyl)-4-oxo-4H-1-benzopyran-7-yl]oxy}acetic acid is a complex organic compound that belongs to the class of benzopyran derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a benzopyran core with a dimethoxyphenyl group and an acetic acid moiety, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[3-(3,4-dimethoxyphenyl)-4-oxo-4H-1-benzopyran-7-yl]oxy}acetic acid typically involves multi-step organic reactions. One common method includes the condensation of 3,4-dimethoxybenzaldehyde with 4-hydroxycoumarin under acidic conditions to form the benzopyran core. This intermediate is then reacted with chloroacetic acid in the presence of a base, such as sodium hydroxide, to introduce the acetic acid moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
{[3-(3,4-dimethoxyphenyl)-4-oxo-4H-1-benzopyran-7-yl]oxy}acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the acetic acid moiety, where the hydroxyl group is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of amides or thioesters.
Scientific Research Applications
{[3-(3,4-dimethoxyphenyl)-4-oxo-4H-1-benzopyran-7-yl]oxy}acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer and cardiovascular disorders.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of {[3-(3,4-dimethoxyphenyl)-4-oxo-4H-1-benzopyran-7-yl]oxy}acetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Inhibiting enzymes: Such as cyclooxygenase (COX) enzymes, leading to anti-inflammatory effects.
Modulating signaling pathways: Such as the PI3K/Akt pathway, which is involved in cell survival and proliferation.
Antioxidant activity: Scavenging free radicals and reducing oxidative stress.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
{[3-(3,4-dimethoxyphenyl)-4-oxo-4H-1-benzopyran-7-yl]oxy}acetic acid is unique due to its specific structural features, such as the combination of a benzopyran core with a dimethoxyphenyl group and an acetic acid moiety. This unique structure contributes to its distinct chemical properties and potential biological activities, setting it apart from other similar compounds.
Properties
IUPAC Name |
2-[3-(3,4-dimethoxyphenyl)-4-oxochromen-7-yl]oxyacetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16O7/c1-23-15-6-3-11(7-17(15)24-2)14-9-26-16-8-12(25-10-18(20)21)4-5-13(16)19(14)22/h3-9H,10H2,1-2H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSTAXJOSSSHEQZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3)OCC(=O)O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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